molecular formula C8H5BrS B2566600 5-Bromobenzo[B]thiophene CAS No. 133150-64-8; 4923-87-9

5-Bromobenzo[B]thiophene

Cat. No.: B2566600
CAS No.: 133150-64-8; 4923-87-9
M. Wt: 213.09
InChI Key: RDSIMGKJEYNNLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Position within Halogenated Heterocyclic Systems

5-Bromobenzo[b]thiophene (B107969) is classified as a halogenated heterocyclic compound. tcichemicals.com This class of molecules is characterized by a cyclic structure containing at least one heteroatom (in this case, sulfur) and one or more halogen atoms. The core of this compound is a planar, fused aromatic system that combines a benzene (B151609) ring with a sulfur-containing thiophene (B33073) ring. The presence of the bromine atom at the 5-position significantly influences the molecule's electronic properties and reactivity.

The incorporation of a halogen atom like bromine introduces an electron-withdrawing effect, which alters the electron density distribution across the benzothiophene (B83047) ring system. This modification enhances the compound's reactivity in certain chemical reactions, particularly those involving the carbon-bromine bond. semanticscholar.org The planar structure of the benzothiophene core facilitates π-π stacking interactions, a crucial factor in the electronic properties of materials derived from it. The sulfur heteroatom also plays a key role, influencing the electronic structure and providing a site for potential interactions or reactions.

Strategic Utility as a Precursor in Organic Synthesis

The bromine atom on the this compound ring is a key functional group that makes it a versatile precursor in organic synthesis. It serves as a reactive handle for introducing new functional groups and building more complex molecular architectures through various coupling reactions.

One of the most significant applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. These reactions allow for the formation of new carbon-carbon bonds by coupling the benzothiophene core with other organic fragments. For instance, bromo-benzo[b]thiophenes are reacted with tin compounds in Stille couplings or with boronic acids in Suzuki couplings to create larger, conjugated systems. bohrium.comresearchgate.net This strategy is fundamental in the synthesis of novel organic semiconductors and other functional materials. bohrium.com

Furthermore, this compound is a starting material for a variety of pharmaceutical intermediates. It is used as a reactant in the preparation of compounds like 4-aminoquinolines and tetraoxanes, which have shown antimalarial activity. chemicalbook.com It can also be converted into derivatives like methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate, a valuable building block for new drugs and agrochemicals. rsc.orglookchem.com The reactivity of the bromine atom allows for its replacement with other groups, enabling the synthesis of diverse molecular scaffolds for drug discovery programs, including the development of kinase inhibitors. rsc.org

Interactive Data Table: Synthetic Utility of this compound

Relevance in Advanced Materials Science and Molecular Engineering

The unique electronic and structural properties of this compound make it a highly relevant building block in the field of materials science and molecular engineering. Its rigid, planar, and aromatic structure is an ideal foundation for constructing π-conjugated systems, which are the cornerstone of organic electronics.

Derivatives of this compound are extensively researched as organic semiconductors. These materials are crucial for the development of next-generation electronic devices that are lightweight, flexible, and can be fabricated using low-cost solution-processing techniques. epo.org Specifically, molecules synthesized from this precursor have been successfully incorporated as the active layer in Organic Field-Effect Transistors (OFETs). bohrium.com Studies have shown that OFETs using benzo[b]thiophene derivatives exhibit p-channel (hole-transporting) activity with good charge carrier mobility and high on/off current ratios. bohrium.comresearchgate.net

The ability to tune the electronic properties by synthesizing different derivatives from the 5-bromo precursor allows for the molecular engineering of materials with specific characteristics. This makes it a valuable component in the development of materials for a range of optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs) and organic photovoltaic (solar cell) applications. epo.org The inherent properties of the benzothiophene core contribute to good charge transport and environmental stability in the final devices. acs.org

Interactive Data Table: Applications in Materials Science

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5BrS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSIMGKJEYNNLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964192
Record name 5-Bromo-1-benzothiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4923-87-9
Record name 5-Bromo-1-benzothiophene
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Record name 5-bromo-1-benzothiophene
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Advanced Synthetic Methodologies for 5 Bromobenzo B Thiophene and Its Functionalized Derivatives

Direct Halogenation Protocols for Benzo[b]thiophene Frameworks

Direct bromination of the benzo[b]thiophene framework is a common strategy to introduce a bromine atom onto the aromatic ring. The regioselectivity of this electrophilic aromatic substitution is influenced by the reaction conditions and the presence of substituents on the benzo[b]thiophene core.

Bromination with N-Bromosuccinimide (NBS): N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of benzo[b]thiophenes. For instance, the bromination of 3-methylbenzo[b]thiophene (B106505) with NBS can yield 5-bromo-3-methylbenzo[b]thiophene. Similarly, direct bromination of benzo[b]thiophene using NBS under radical conditions has been reported. vulcanchem.com The reaction of a benzo[b]thiophene-5,6-dicarboximide derivative with NBS in trifluoroacetic acid at 80°C for a short duration resulted in the 3-bromo derivative in a high yield of 96%. semanticscholar.org

Bromination with Molecular Bromine: Molecular bromine (Br₂) can also be employed for the direct bromination of benzo[b]thiophenes. researchgate.net The conversion of various thiophenic compounds, including benzothiophene (B83047), to their corresponding bromides has been achieved using Br₂ and H₂O₂/HBr, with conversions reaching up to 99.8%. researchgate.net This reaction proceeds via an electrophilic substitution mechanism. researchgate.net

A summary of representative direct halogenation reactions is provided in the table below.

Starting MaterialReagentProductYieldReference
3-Methylbenzo[b]thiopheneN-Bromosuccinimide (NBS)5-Bromo-3-methylbenzo[b]thiophene-
Benzo[b]thiophene-5,6-dicarboximideN-Bromosuccinimide (NBS)3-Bromo-benzo[b]thiophene-5,6-dicarboximide96% semanticscholar.org
BenzothiopheneBr₂/H₂O₂/HBrBrominated benzothiophenesup to 99.8% researchgate.net

Regioselective Synthesis of 5-Bromobenzo[b]thiophene (B107969) via Cyclization Reactions

Regioselective synthesis of this compound can be achieved through various cyclization strategies, offering an alternative to direct bromination and allowing for the construction of the substituted benzo[b]thiophene core in a controlled manner.

One notable method involves the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov This approach has been utilized to synthesize a variety of substituted benzo[b]thiophenes. For example, the cyclization of an alkynyl thioanisole (B89551) containing a bromine atom on the aromatic ring resulted in a 95% yield of 6-bromobenzo[b]thiophene (B96252). nih.gov While this example yields the 6-bromo isomer, the methodology highlights the potential for synthesizing specifically substituted bromobenzo[b]thiophenes.

Another strategy involves the reaction of 2-iodoanilines with dimethyl disulfide, followed by a Sonogashira coupling to introduce an alkynyl group, furnishing bromine-substituted alkynyl substrates that can then undergo cyclization to form brominated benzo[b]thiophenes. nih.gov For example, this compound can be prepared from 5-bromo-2,3-dihydro-1-benzothiophen-3-ol by refluxing with p-toluenesulfonic acid monohydrate in acetone.

A one-pot synthesis of 2-amido-3-bromobenzo[b]thiophenes has also been developed, based on C-N coupling and oxidative bromocyclization reactions. researchgate.net This method allows for diverse substituents at the C2 position by using structurally modified sulfonamides. researchgate.net

Derivatization from this compound Scaffold

The bromine atom at the 5-position of the benzo[b]thiophene scaffold serves as a versatile functional handle for a variety of transformations, enabling the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. cymitquimica.com

The bromine atom on the this compound ring can be readily converted to carboxylic acid and carbonitrile functionalities, which are important precursors for further synthetic manipulations.

Carboxylation: 5-Carboxybenzo[b]thiophene can be synthesized from p-bromothiophenol through a multi-step process involving the formation of 1-bromo-4-(2,2-dimethoxyethylsulfanyl)-benzene, followed by cyclization to this compound, and subsequent conversion to the carboxylic acid. researchgate.net Another route involves the oxidation of a methyl group at the 3-position to a carboxylic acid. Additionally, this compound-3-carboxylic acid can be prepared and subsequently esterified. tandfonline.comnih.gov

Cyanation: The introduction of a cyano group can be achieved through metal-catalyzed coupling reactions. For instance, the cyanation of a bromo derivative of a benzo[b]thiophene-5,6-dicarboximide has been demonstrated. semanticscholar.org

The conversion of the bromo group to an amino group is a crucial transformation for the synthesis of biologically active compounds.

Buchwald-Hartwig Amination: The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. This reaction has been successfully applied to couple 6-bromobenzo[b]thiophene with various anilines to produce diarylamines. core.ac.ukuminho.pt The reaction conditions typically involve a palladium catalyst such as Pd(OAc)₂, a phosphine (B1218219) ligand like BINAP, and a base such as cesium carbonate or sodium tert-butoxide. researchgate.netcore.ac.ukuminho.pt

From other functional groups: 5-Aminobenzo[b]thiophene derivatives can also be synthesized from other starting materials. For example, ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate can be prepared from 3-aminobenzo[b]thiophene-2-carboxylate via a deaminative bromination reaction using tert-butyl nitrite (B80452) and copper(II) bromide.

The following table summarizes key amination reactions of brominated benzo[b]thiophenes.

Starting MaterialReagent/CatalystProductYieldReference
6-Bromobenzo[b]thiopheneAniline, Pd(OAc)₂/BINAP, Cs₂CO₃6-Anilinobenzo[b]thiophene- uminho.pt
3-Aminobenzo[b]thiophene-2-carboxylatetert-Butyl nitrite, CuBr₂Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate-
6-Bromobenzo[b]thiopheneBenzophenone imine, Pd(OAc)₂/BINAP, Cs₂CO₃6-Aminobenzo[b]thiophene (after hydrolysis)- uminho.pt

The sulfur atom in the benzo[b]thiophene ring can be oxidized to form sulfoxides and sulfones, which can significantly alter the electronic and biological properties of the molecule.

The oxidation of 4H-1,4-benzothiazines to their corresponding sulfones has been achieved using 30% hydrogen peroxide in glacial acetic acid. researchgate.net A similar approach can be applied to benzo[b]thiophene derivatives. For instance, the synthesis of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives has been reported, indicating the successful oxidation of the thiophene (B33073) sulfur to a sulfone. tandfonline.com

Microwave-Assisted Synthetic Enhancements for Benzo[b]thiophene Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and enhance reaction efficiency. nih.gov This technology has been successfully applied to the synthesis of various benzo[b]thiophene derivatives.

A notable application is the rapid synthesis of 3-aminobenzo[b]thiophenes. rsc.orgrsc.org The microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine (B128534) in DMSO at 130°C provides access to 3-aminobenzo[b]thiophenes in yields ranging from 58% to 96%. rsc.orgrsc.org For example, the reaction of 5-bromo-2-fluorobenzonitrile (B68940) with methyl thioglycolate under microwave irradiation for 11 minutes afforded methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate in 96% yield. rsc.orgrsc.org

Furthermore, microwave heating has been utilized for the saponification of esters, such as the conversion of methyl 5-nitrobenzo[b]thiophene-2-carboxylate to the corresponding carboxylic acid using aqueous NaOH in methanol (B129727) at 100°C for 3 minutes. rsc.org The Suzuki-Miyaura coupling of 5-bromo-2-fluorobenzonitrile with a boronate ester at 80°C has also been facilitated by microwave irradiation, leading to the formation of a substituted benzothiophene in a reasonable yield after a 35-minute reaction time. rsc.org

The use of microwave assistance significantly reduces reaction times compared to conventional heating methods, making it an attractive approach for the efficient synthesis of functionalized benzo[b]thiophene scaffolds. nih.gov

Elucidation of Chemical Reactivity and Mechanistic Pathways of 5 Bromobenzo B Thiophene

Reactivity of the C-Br Bond in Cross-Coupling Reactions

The carbon-bromine (C-Br) bond at the 5-position of the benzo[b]thiophene scaffold is a key site for synthetic transformations, particularly in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. The reactivity of this bond allows for the introduction of a wide array of functional groups, enabling the synthesis of diverse derivatives.

Palladium-Catalyzed Cross-Coupling Mechanisms (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. eie.grresearchgate.net The C-Br bond in 5-bromobenzo[b]thiophene (B107969) is susceptible to these transformations, allowing for the coupling of various organic fragments.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. nih.govyoutube.comwikipedia.org The general mechanism for the Suzuki-Miyaura coupling of this compound with an organoboron reagent (R-BY₂) can be described in three main steps: wikipedia.orglibretexts.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound. This step forms a palladium(II) intermediate. fiveable.menobelprize.org

Transmetalation: The organic group (R) from the organoboron reagent is transferred to the palladium(II) complex, displacing the bromide. This step typically requires the presence of a base to activate the organoboron species. fiveable.menobelprize.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. fiveable.menobelprize.org

The Sonogashira coupling is another important palladium-catalyzed reaction that involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a copper(I) co-catalyst. The mechanism for the Sonogashira coupling of this compound with a terminal alkyne can be summarized as follows: wikipedia.orgnih.gov

Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide intermediate. nih.gov

Oxidative Addition: Similar to the Suzuki-Miyaura coupling, the palladium(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a palladium(II) intermediate.

Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex.

Reductive Elimination: The coupled product is eliminated from the palladium center, regenerating the palladium(0) catalyst.

Table 1: Key Features of Palladium-Catalyzed Cross-Coupling Reactions of this compound
ReactionCoupling PartnerCatalyst SystemKey Mechanistic Steps
Suzuki-MiyauraOrganoboron Reagents (e.g., boronic acids, boronic esters)Pd(0) catalyst, BaseOxidative Addition, Transmetalation, Reductive Elimination
SonogashiraTerminal AlkynesPd(0) catalyst, Cu(I) co-catalyst, BaseFormation of Copper Acetylide, Oxidative Addition, Transmetalation, Reductive Elimination

Investigation of Other Transition Metal-Mediated Coupling Reactions

While palladium-based catalysts are the most extensively studied, other transition metals have also been employed in cross-coupling reactions. Nickel catalysts, for instance, have emerged as a more earth-abundant and cost-effective alternative to palladium for certain transformations. youtube.com Transition metal-catalyzed reactions are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grresearchgate.net These reactions are often mediated by complexes of transition metals with ligands containing heteroatoms like nitrogen, oxygen, phosphorus, and sulfur. researchgate.net The choice of metal and ligand can significantly influence the reactivity, selectivity, and functional group tolerance of the coupling reaction. Other notable transition metal-catalyzed coupling reactions include the Heck, Negishi, Stille, and Buchwald-Hartwig reactions. thermofisher.com

Electrophilic Aromatic Substitution Patterns on the Benzo[b]thiophene Nucleus

The benzo[b]thiophene ring system is aromatic and undergoes electrophilic aromatic substitution reactions. chemicalbook.com The position of substitution is influenced by the inherent reactivity of the bicyclic system and the directing effects of existing substituents.

Positional Selectivity and Directing Effects of Substituents

In the unsubstituted benzo[b]thiophene, electrophilic attack preferentially occurs at the C3 position of the thiophene (B33073) ring. chemicalbook.com However, if the C3 position is blocked, substitution will occur at the C2 position. The presence of a bromine atom at the 5-position, which is on the benzene (B151609) ring portion of the molecule, influences the regioselectivity of subsequent electrophilic aromatic substitution reactions. Halogens are generally considered deactivating yet ortho-, para-directing groups in electrophilic aromatic substitution. Therefore, for this compound, incoming electrophiles are directed to the positions ortho and para to the bromine atom. The activating or deactivating nature of substituents on the aromatic ring can affect the rate of electrophilic aromatic substitution. masterorganicchemistry.com

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile by the aromatic pi system, leading to the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate. masterorganicchemistry.comlibretexts.org The loss of a proton from this intermediate restores the aromaticity of the ring and yields the substituted product. masterorganicchemistry.comlibretexts.org

Table 2: Predicted Positional Selectivity in Electrophilic Aromatic Substitution of this compound
Electrophilic ReactionElectrophilePredicted Major Substitution PositionsInfluencing Factors
NitrationNO₂⁺C4 and C6Directing effect of the bromo group
HalogenationBr⁺ or Cl⁺C4 and C6Directing effect of the bromo group
SulfonationSO₃C4 and C6Directing effect of the bromo group
Friedel-Crafts AcylationRCO⁺C4 and C6Directing effect of the bromo group
Friedel-Crafts AlkylationR⁺C4 and C6Directing effect of the bromo group

Oxidation Reactions of the Thiophene Ring within the Benzo[b]thiophene System

The sulfur atom in the thiophene ring of benzo[b]thiophene can be oxidized to form the corresponding sulfoxide (B87167) or sulfone (1,1-dioxide). These oxidized species have different electronic properties and reactivity compared to the parent benzo[b]thiophene. The oxidation of brominated thiophenes can lead to the formation of thiophene S,S-dioxides. rsc.org For instance, this compound can be oxidized to this compound-1,1-dioxide. These sulfones can participate in cycloaddition reactions, such as Diels-Alder reactions, where they can act as dienes. researchgate.net

Nucleophilic Aromatic Substitution on the Brominated Benzo[b]thiophene Scaffold

Nucleophilic aromatic substitution (SNA) on aryl halides is generally difficult unless the aromatic ring is activated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. total-synthesis.comlibretexts.org The bromine atom in this compound is on the benzene ring, and the benzo[b]thiophene nucleus itself is not strongly electron-withdrawing. Therefore, direct nucleophilic displacement of the bromine atom by a nucleophile is challenging under standard conditions.

However, the reactivity of the thiophene ring towards nucleophilic substitution is generally greater than that of the corresponding benzene compounds. uoanbar.edu.iq For a nucleophilic aromatic substitution to occur on the this compound scaffold, the reaction typically proceeds through an addition-elimination mechanism. libretexts.org This involves the initial attack of the nucleophile on the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing substituents on the ring is crucial for stabilizing this intermediate. total-synthesis.com In the absence of strong activating groups, harsh reaction conditions or the use of specific catalysts, such as copper salts, may be required to facilitate nucleophilic aromatic substitution. uoanbar.edu.iq

Sophisticated Spectroscopic and Structural Characterization of 5 Bromobenzo B Thiophene Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 5-Bromobenzo[b]thiophene (B107969). Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional techniques, a detailed picture of the molecular connectivity and environment of each atom can be constructed. nih.govwikipedia.org

Detailed ¹H and ¹³C Chemical Shift Analysis

The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic protons. chemicalbook.com The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the electronic nature of the fused thiophene (B33073) ring system. rsc.org In a typical ¹H NMR spectrum recorded in CDCl₃, the protons on the benzo[b]thiophene core resonate in the aromatic region. For instance, in one study, the proton signals for this compound were observed at δ 7.96 (d, J=8 Hz, 1H), 7.70-7.57 (m, 3H), and 7.29 (s, 1H). unibo.it Another report provides the following ¹H NMR data (in CDCl₃): δ 7.79 (d, J = 1.9 Hz, 1H), 7.60 (d, J = 8.4 Hz, 1H), 7.33 (dd, J = 8.6, 1.9 Hz, 1H), and 6.90 (s, 1H). rsc.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbon atom attached to the bromine (C5) typically appears at a lower field due to the deshielding effect of the halogen. nsrrc.org.tw

Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm)
H27.29 (s)C2Not specified
H3Not specifiedC3Not specified
H4Not specifiedC3aNot specified
H67.70-7.57 (m)C4Not specified
H77.96 (d, J=8 Hz)C5Not specified
C6Not specified
C7Not specified
C7aNot specified

Note: The table is based on reported data which may vary depending on the solvent and experimental conditions. unibo.it The assignments are tentative without further 2D NMR analysis.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for the definitive assignment of proton and carbon signals, especially in complex derivatives of this compound. wikipedia.org

COSY (Correlation Spectroscopy) : This experiment establishes proton-proton (¹H-¹H) coupling correlations, revealing which protons are adjacent to one another in the molecular structure. sdsu.edu This is crucial for tracing the connectivity of the aromatic protons on the benzene (B151609) and thiophene rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.com This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. sdsu.edu

By combining these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon resonances in this compound and its derivatives can be achieved, providing a definitive confirmation of their chemical structure. youtube.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the analysis of this compound, providing precise information about its elemental composition and fragmentation behavior. nih.govdoi.org HRMS can determine the exact mass of the molecular ion with high accuracy, which allows for the calculation of the elemental formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For halogenated compounds like this compound, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in characteristic M and M+2 peaks, aiding in its identification. nsrrc.org.tw Common fragmentation pathways for aromatic compounds involve the loss of small neutral molecules or radicals. libretexts.org In the case of some benzo[b]thiophene derivatives, cleavage of bonds adjacent to the carbonyl group or C-N bonds in anilide derivatives are dominant fragmentation pathways. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of the this compound molecule, based on its molecular vibrations. apacwomen.ac.in These two techniques are often complementary, as some vibrational modes may be active in one and not the other. researchgate.net

Infrared (IR) Spectroscopy : The IR spectrum of this compound exhibits absorption bands corresponding to the stretching and bending vibrations of its functional groups. chemicalbook.com Characteristic peaks for the aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings appear in the 1600-1450 cm⁻¹ region. researchgate.net The C-S stretching vibration of the thiophene ring also gives rise to a characteristic absorption. The presence of the bromine atom can influence the positions of these bands.

Raman Spectroscopy : Raman spectroscopy also probes the vibrational modes of the molecule. libretexts.org It is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. americanpharmaceuticalreview.com For instance, the symmetric vibrations of the benzo[b]thiophene skeleton may be more prominent in the Raman spectrum.

Spectroscopic Technique Observed Features
Infrared (IR)Aromatic C-H stretching, C=C aromatic ring stretching, C-S stretching
RamanSymmetric aromatic ring vibrations

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the optical properties of this compound and its derivatives. oxfordsciencetrove.com These properties are dictated by the electronic transitions between molecular orbitals. researchgate.net

UV-Vis Absorption Spectroscopy : The UV-Vis spectrum of this compound typically shows absorption bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic system. bohrium.com The position and intensity of these absorption maxima (λmax) can be influenced by the solvent and the presence of other functional groups on the molecule. nih.gov For example, derivatives of benzo[b]thiophene have shown absorption maxima in the range of 300-500 nm. nsrrc.org.tw

Emission Spectroscopy (Fluorescence) : Upon excitation at an appropriate wavelength, some benzo[b]thiophene derivatives can exhibit fluorescence. The emission spectrum provides information about the excited state of the molecule. The difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence quantum yield, which is a measure of the efficiency of the emission process, can also be determined. For instance, a derivative of this compound was reported to have an emission maximum around 513 nm in the solid state. doi.org

Computational and Theoretical Investigations into 5 Bromobenzo B Thiophene Electronic Structure and Reactivity

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Distributions)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and electronic properties of molecules. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's stability and reactivity. acs.orgnih.gov A smaller gap generally implies higher reactivity. acs.org

In the context of 5-Bromobenzo[b]thiophene (B107969), FMO analysis reveals how the bromine atom affects the energy levels and spatial distribution of these orbitals. The HOMO is typically spread over the π-conjugated system, while the LUMO also encompasses the entire π-framework. nih.gov The introduction of the bromine atom can modulate the HOMO and LUMO energy levels, thereby influencing the HOMO-LUMO gap and, consequently, the molecule's electronic and optical properties. figshare.comunibo.it

Table 1: Frontier Molecular Orbital Data for Thiophene (B33073) Derivatives

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Thiophene Sulfonamide Derivative 1--4.65
Thiophene Sulfonamide Derivative 2--3.44
Benzo[b]thiophene-series VSA---
Thiophene[3,2-b]thiophene-series VSA---

This table presents representative data for related thiophene derivatives to illustrate the concept of HOMO-LUMO gaps. Specific values for this compound would require dedicated calculations.

Electrostatic Potential Mapping and Charge Distribution

Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic or nucleophilic attack. avogadro.ccacs.orglibretexts.org These maps illustrate the electrostatic potential on the electron density surface of the molecule. avogadro.cc Regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack, while regions of positive potential (colored blue) signify electron-poor areas, which are susceptible to nucleophilic attack. acs.orgacs.orgresearchgate.net

For this compound, theoretical calculations show that benzo[b]thiophene-series compounds can have more negative electrostatic potential distributions compared to other related structures. figshare.comfigshare.com This suggests a specific charge distribution influenced by the fused ring system and the bromine substituent, which in turn dictates how the molecule interacts with other chemical species. figshare.comlibretexts.org

Molecular Dipole Moment Calculations

Table 2: Calculated Dipole Moments for Benzo[b]thiophene-Series Additives

CompoundDipole Moment (Debye)
Benzo[b]thiophene (BzT)> Thiophene[3,2-b]thiophene (TT)-series
This compound (BzTB5)> Thiophene[3,2-b]thiophene (TT)-series
5-Chlorobenzo[b]thiophene (BzTC5)> Thiophene[3,2-b]thiophene (TT)-series

This table is based on comparative theoretical calculations. figshare.comfigshare.com

Quantum Chemical Simulation of Reaction Pathways and Transition States

Quantum chemical simulations are powerful tools for investigating the mechanisms of chemical reactions. arxiv.orguni-bonn.de By mapping the potential energy surface, these simulations can identify the transition states and intermediates involved in a reaction, providing insights into the reaction kinetics and thermodynamics. researchgate.net For this compound, such simulations could be used to explore its reactivity in various chemical transformations, such as electrophilic substitution or cross-coupling reactions. acs.org For example, simulations can help to understand the preferred sites of reaction and the energy barriers associated with different reaction pathways. researchgate.net

Non-Covalent Interaction (NCI) Analysis and Hyperconjugation Effects

Non-covalent interactions (NCIs) play a crucial role in determining the structure and properties of molecular systems. nih.gov The NCI index is a computational tool used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. jussieu.fr In the solid state or in solution, this compound molecules will interact with each other and with their environment through these non-covalent forces. NCI analysis can reveal the nature and strength of these interactions, which are important for understanding crystal packing and intermolecular associations. jussieu.fr

Hyperconjugation, the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a pi-orbital, can also influence the stability and reactivity of this compound. Computational analysis can quantify the extent of hyperconjugative interactions within the molecule.

Density of States (DOS) Analysis for Band Structure and Electronic Properties

Density of States (DOS) analysis is a concept borrowed from solid-state physics that can be applied to molecular systems to understand their electronic structure. crystalsolutions.eu The DOS plot shows the number of available electronic states at each energy level. uni-muenchen.de In the context of a single molecule like this compound, the DOS can be seen as a broadening of the discrete molecular orbital energy levels. acs.org The analysis of the total and partial density of states (PDOS) can provide information about the contribution of different atoms or fragments to the frontier molecular orbitals, offering a deeper understanding of the electronic properties and potential for charge transport. acs.orguni-muenchen.de

Exploration of 5 Bromobenzo B Thiophene in Advanced Functional Materials Research

Architecting Organic Electronic Devices

The inherent electronic properties of the 5-bromobenzo[b]thiophene (B107969) moiety make it a compelling candidate for integration into various organic electronic devices. Its ability to be chemically functionalized provides a pathway to tune the electronic and morphological characteristics of materials, which is crucial for optimizing device performance.

Integration into Organic Semiconductor Materials

This compound serves as a critical precursor in the synthesis of organic semiconductor materials. chemimpex.comnih.gov Its bromine substituent offers a reactive site for cross-coupling reactions, enabling the construction of larger π-conjugated systems. bohrium.comacs.org These extended conjugated structures are fundamental to the charge transport properties of organic semiconductors. The benzothiophene (B83047) unit itself is a well-established building block for high-performance organic semiconductors due to the potential for strong intermolecular interactions like π-π and S/S stacking, which facilitate efficient charge transport. nsrrc.org.twresearchgate.net

The position of the bromine atom on the benzothiophene ring can significantly influence the electronic structure and, consequently, the charge transport properties of the resulting semiconductor. For instance, polymers synthesized using this compound can exhibit different electronic characteristics compared to those made with isomers like 6-bromobenzo[b]thiophene (B96252). Specifically, polymers derived from the 5-bromo isomer can have a cross-conjugated electronic structure, which impacts their frontier molecular orbital energy levels and charge carrier mobility. nsrrc.org.tw

The versatility of this compound is further demonstrated by its use in creating both p-type (hole-transporting) and, through further chemical design, potentially ambipolar or n-type (electron-transporting) semiconductor materials. This flexibility is essential for the fabrication of a wide range of organic electronic components, including organic field-effect transistors (OFETs). researchgate.netrsc.org

Contributions to Photonic Material Design

In the field of photonics, which involves the generation, detection, and manipulation of light, this compound derivatives are also finding applications. The introduction of heavy atoms like bromine into an organic molecule can enhance spin-orbit coupling. This phenomenon can influence the photophysical properties of the material, potentially leading to intensified intersystem crossing and altered photoluminescence lifetimes. These characteristics are of interest for the development of materials for organic light-emitting diodes (OLEDs) and other photonic devices. uni-muenchen.de

Furthermore, the ability to create complex molecular architectures using this compound as a building block allows for the precise tuning of the material's optical and electronic properties. This is crucial for designing materials with specific light absorption and emission characteristics, which is a key requirement for many photonic applications. acs.org The development of new liquid crystal materials based on the benzothiophene core, for instance, has shown potential for use in microwave devices due to their enhanced birefringence and polarizability. researchgate.net

Polymer Chemistry and Macromolecular Architectures Incorporating this compound Moieties

The incorporation of this compound into polymer chains is a key strategy for developing advanced macromolecular materials with tailored electronic and physical properties. The reactivity of the bromine atom allows for its use as a monomer in various polymerization reactions, leading to the creation of novel polymers with unique architectures. rsc.org

Benzothiophene-Flanked Diketopyrrolopyrrole (DPP) Polymers

A significant area of research involves the synthesis of donor-acceptor (D-A) copolymers, where this compound can act as part of the donor unit. One prominent example is its use in creating benzothiophene-flanked diketopyrrolopyrrole (DPP) polymers. nsrrc.org.twrsc.org DPP is a well-known electron-deficient building block, and when copolymerized with an electron-rich unit containing benzothiophene, it results in polymers with low band gaps, which is advantageous for various organic electronic applications. frontiersin.org

In these polymers, the benzothiophene moiety flanks the DPP core. The linkage position of the benzothiophene unit (i.e., whether it is connected at the 5- or 6-position) has a profound impact on the polymer's electronic structure and properties. nsrrc.org.tw For instance, polymers with a 5-bonded benzothiophene unit can exhibit a cross-conjugated electronic structure, while a 6-bonded analogue results in a more linear, conjugated system. This difference in conjugation affects the polymer's frontier molecular orbital energy levels, absorption spectra, and ultimately, its charge carrier mobility in organic field-effect transistors. nsrrc.org.tw

Research has shown that benzothiophene-flanked DPP polymers can exhibit ambipolar charge transport behavior, meaning they can conduct both holes and electrons. rsc.org This property is highly desirable for the fabrication of complementary logic circuits and other advanced electronic devices. The specific design of these polymers, including the choice of isomeric framework and the incorporation of other functional groups, allows for the fine-tuning of their charge transport characteristics. nsrrc.org.twrsc.org

PolymerHole Mobility (cm²/V·s)Electron Mobility (cm²/V·s)
PBTTDPP-BT1.200.40
PBTTDPP-TT1.680.14
PBTTDPP-2FBT1.500.35
P5BTDPP-DTEup to 0.80-
P6BTDPP-DTE--
Table 1: Charge carrier mobilities of various benzothiophene-flanked DPP polymers. Data sourced from multiple studies. nsrrc.org.twrsc.org

Optimization of Organic Solar Cell Performance as a Volatile Solid Additive

In the fabrication of organic solar cells (OSCs), controlling the morphology of the active layer is paramount for achieving high power conversion efficiencies (PCE). scispace.com The active layer typically consists of a blend of a donor and an acceptor material, and its nanoscale structure dictates the efficiency of exciton (B1674681) dissociation, charge transport, and collection. researchgate.net Recently, this compound has been explored as a volatile solid additive (VSA) to optimize this morphology. acs.orgfigshare.com

Solid additives are compounds added in small amounts to the active layer blend during processing. scispace.com Volatile solid additives, as the name suggests, can be removed from the film after their role in directing the morphology is complete, often through a post-treatment process like thermal annealing. scispace.com

Influence on Active Layer Morphology and Molecular Stacking

The addition of this compound (referred to as BzTB5 in some studies) as a VSA has been shown to positively influence the morphology of the active layer in organic solar cells. acs.orgfigshare.com Theoretical calculations have indicated that benzothiophene-series VSAs, including this compound, can have stronger interactions with common non-fullerene acceptors like Y6 compared to other additives. acs.orgfigshare.com

These enhanced interactions are believed to promote more ordered molecular stacking and improve the miscibility between the donor and acceptor materials. acs.orgfigshare.com This leads to a more favorable active layer morphology characterized by:

Smoother surface: A smoother surface can improve the interface with the charge-collecting layers.

Smaller phase separation: Optimized domain sizes are crucial for efficient exciton dissociation at the donor-acceptor interface.

Tighter lamellar and π-π stacking: This enhances charge transport within the donor and acceptor domains.

Larger crystal coherence length: This indicates a higher degree of crystallinity, which is beneficial for charge mobility. acs.orgfigshare.com

OSC SystemPCE without AdditivePCE with BzT-series Additive
PM6:Y614.2%16.1% (with BzT)
PM6:IT-4F11.9%12.5% (with BzT)
PM6:PYTT13.3%14.4% (with BzT)
D18:Y615.4%17.7% (with BzT)
Table 2: Power conversion efficiencies (PCE) of various organic solar cell systems with and without the use of a benzo[b]thiophene-series solid additive. Note that while this data is for the general class of BzT-series additives, this compound (BzTB5) has shown effective PCE enhancements of around 8%. acs.org

Enhancement of Photovoltaic Efficiency Parameters

The pursuit of higher efficiency and stability in organic solar cells (OSCs) has led researchers to investigate novel materials that can optimize the morphology of the active layer. This compound has emerged as a significant compound in this area, particularly when utilized as a volatile solid additive (VSA). VSAs are employed to fine-tune the bulk heterojunction (BHJ) morphology, which is critical for efficient photovoltaic performance.

Recent studies have demonstrated the efficacy of benzo[b]thiophene (BzT)-series compounds, including this compound (BzTB5), as VSAs in OSCs. acs.orgfigshare.com Theoretical calculations have shown that these additives possess more negative electrostatic potential distributions and larger dipole moments compared to other additives, which fosters stronger interactions with non-fullerene acceptors like Y6. acs.orgfigshare.com This enhanced interaction is crucial for optimizing the active layer's nanostructure.

The introduction of BzTB5 into the active layer of an organic solar cell promotes more ordered molecular stacking and improves the miscibility between the donor and acceptor materials. acs.org This results in a smoother surface, more defined phase separation, tighter lamellar and π-π stacking, and a greater crystal coherence length. acs.org These morphological improvements directly facilitate key processes for photovoltaic conversion:

Exciton Diffusion: More ordered domains allow excitons (electron-hole pairs) generated by light absorption to travel more easily to the donor-acceptor interface.

Charge Separation: A well-defined interface enhances the probability of excitons dissociating into free charge carriers.

Charge Transport and Collection: The improved molecular stacking creates efficient pathways for electrons and holes to travel to their respective electrodes, reducing recombination losses. acs.org

However, the role of the benzo[b]thiophene unit is highly dependent on its specific function within the device architecture. In a different context, when benzo[b]thiophene was used as a donor building block in an organic dye (M53) for dye-sensitized solar cells (DSSCs), it displayed the lowest efficiency and stability among the tested compounds. researchgate.net This highlights that while this compound excels as a morphology-controlling additive, its utility as a core component in other parts of a photovoltaic system requires careful design consideration. researchgate.net

Table 1: Impact of Benzo[b]thiophene-Series Volatile Solid Additives (VSAs) on Organic Solar Cell (OSC) Performance
Volatile Solid Additive (VSA)Key Morphological ImpactReported Power Conversion Efficiency (PCE) EnhancementRelevant Device Combination
Benzo[b]thiophene (BzT)Significantly improves miscibility, induces tighter π-π stacking, and promotes ordered molecular packing.~23.3%PBDT-DTBT:Y6
This compound (BzTB5) Enhances molecular ordering and improves active layer morphology through strong interactions with the acceptor.~8%PBDT-DTBT:Y6
5-Chlorobenzo[b]thiophene (BzTC5)Similar to BzTB5, improves morphology leading to better charge transport.~8%PBDT-DTBT:Y6

Development of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are foundational to modern photonics, enabling technologies such as optical switching, data storage, and frequency conversion. ias.ac.in The search for high-performance NLO materials has increasingly focused on organic compounds with extended π-conjugated systems, as these structures can exhibit large optical nonlinearities. Thiophene (B33073) and its fused-ring derivatives, including the benzo[b]thiophene scaffold, are particularly promising in this regard. dtic.milrsc.org

The NLO response of a material is rooted in its molecular structure. The key is to design molecules, or chromophores, that have a large change in dipole moment upon excitation by light. This is often achieved by connecting a strong electron-donating group to a strong electron-accepting group through a π-conjugated bridge (a D-π-A architecture). acs.org The benzo[b]thiophene unit can serve as an effective component within this π-bridge. Its fused aromatic structure facilitates efficient charge transport and delocalization of π-electrons, which are essential for a strong NLO response. chemimpex.com

Theoretical studies on related, more complex systems like benzotrithiophene (BTT) have provided significant insights. acs.org By designing chromophores with a D-π-A configuration based on the BTT core, researchers have shown that the NLO properties, specifically the first hyperpolarizability (βtot), can be systematically tuned. acs.org For instance, extending the length of the π-spacer between the donor and the core significantly enhances the NLO response. acs.org These computational findings underscore the potential of using building blocks like this compound in similar design strategies. The bromine atom can act as a synthetic handle for further functionalization, allowing for the precise attachment of donor or acceptor groups to create highly active NLO chromophores.

The ultimate goal is to translate molecular NLO properties into bulk materials. For second-order NLO effects like second-harmonic generation (SHG), the chromophores must be arranged in a non-centrosymmetric fashion in the solid state. rsc.org Research on related phenylethenylthiophene derivatives has demonstrated that these compounds can crystallize in the required non-centrosymmetric arrangement, leading to significant SHG activity. rsc.org This confirms that thiophene-based systems are not only promising at a molecular level but also have practical potential for the development of solid-state NLO materials.

Table 2: Design Principles for Thiophene-Based NLO Chromophores
Molecular ComponentFunctionExample MoietyImpact on NLO Properties
Donor (D)Provides electron density to the π-system.-N,N-dimethylanilineIncreases the ground state dipole moment and enhances charge transfer. acs.org
π-BridgeFacilitates electron delocalization and charge transfer between donor and acceptor.Benzo[b]thiophene , Pyrrole RingsA longer or more efficient π-bridge increases polarizability and hyperpolarizability. acs.org
Acceptor (A)Withdraws electron density from the π-system.2-(5,6-difluoro-3-oxo-indan-1-ylidene)malononitrileCreates a large change in dipole moment upon excitation, enhancing the NLO response. acs.org

Structure Activity Relationship Studies and Analogue Design Derived from 5 Bromobenzo B Thiophene

Systematic Modification of the Benzo[b]thiophene Core for Research Applications

Systematic modification of the 5-Bromobenzo[b]thiophene (B107969) core is a fundamental strategy in drug discovery and materials science to understand how structural changes influence the compound's properties and interactions with biological targets. These modifications can involve altering the core itself, changing the position of the bromine substituent, or introducing various functional groups at different positions.

One notable example of systematic modification is in the development of analogues of 1-(1-(benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP), a compound investigated for its inhibitory activity against trypanothione (B104310) reductase, an important drug target in parasites. nih.gov In these studies, researchers systematically altered three key parts of the molecule: the benzo[b]thiophene ring, the cyclohexyl ring, and the piperidine (B6355638) ring. When the benzo[b]thiophene moiety was replaced with a monocyclic aromatic ring, a significant decrease in potency against the enzyme was observed, indicating a preference for a bicyclic aromatic system. nih.gov

Further research into the antimicrobial properties of benzo[b]thiophene derivatives has shown that the biological activity is often more sensitive to substitutions on the thiophene (B33073) ring (positions 2 and 3) compared to the benzene (B151609) ring. nih.gov Specifically, the placement of substituents at the C3 position of the benzo[b]thiophene ring has been identified as crucial for antimicrobial activity. nih.gov For instance, studies on 3-halobenzo[b]thiophenes revealed that compounds with a chloro or bromo group at the C3 position exhibited significant activity against Gram-positive bacteria and yeast. nih.gov

Design and Synthesis of Bromobenzo[b]thiophene-Based Boronic Acids and Esters

The design and synthesis of boronic acids and their esters derived from this compound are of significant interest, primarily due to their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are powerful tools for creating new carbon-carbon bonds, enabling the assembly of complex molecules from simpler building blocks.

Boronic acids are versatile functional groups that have been used in various applications, including the development of carbohydrate sensors and enzyme inhibitors. nih.gov The incorporation of a boronic acid moiety into the benzo[b]thiophene scaffold can lead to novel compounds with unique biological functions.

An example of the synthetic utility of bromobenzothiophene derivatives in this context is the preparation of benzo[b]thiophene-3-carboxylic acid derivatives. In one synthetic route, this compound-3-carboxylic acid was first coupled with ethanol. nih.gov The resulting ester then underwent a Suzuki coupling reaction with 1-methyl-4-pyrazole boronic acid pinacol (B44631) ester, catalyzed by a palladium complex, to form a new C-C bond at the 5-position. nih.gov This demonstrates how the bromine atom at C5 can be readily replaced by a variety of groups using boronic acid chemistry.

Commercially available starting materials like this compound-2-boronic acid further simplify the process of creating diverse analogues. sigmaaldrich.com This reagent allows for the direct coupling of the benzo[b]thiophene unit at the 2-position with various aryl or vinyl halides, providing a straightforward method to explore the SAR of substituents at this position.

The general synthetic approach to these boronic acids often involves a lithium-halogen exchange reaction. Starting with this compound, treatment with a strong organolithium base, such as n-butyllithium, at low temperatures can generate a lithiated intermediate. This intermediate is then quenched with a trialkyl borate, like trimethyl borate, followed by acidic workup to yield the desired boronic acid.

Positional Isomerism and its Impact on Synthetic Accessibility and Reactivity (e.g., 4-Bromobenzo[b]thiophene)

Positional isomerism, such as the difference between this compound and its isomer 4-Bromobenzo[b]thiophene (B1340190), can have a profound impact on the synthetic accessibility and chemical reactivity of the molecule. The position of the bromine atom on the benzene ring influences the electronic distribution within the molecule, which in turn affects its reactivity towards various reagents.

The synthesis of 4-Bromobenzo[b]thiophene often starts from different precursors compared to the 5-bromo isomer. One reported method for synthesizing 4-bromobenzo[b]thiophene involves using 2-bromo-6-fluorobenzaldehyde (B104081) as a starting material. patsnap.com This undergoes a series of reactions, including etherification and a Wittig reaction, to construct the thiophene ring and yield the final product. patsnap.com This contrasts with some synthetic routes for other benzothiophenes which might involve cyclization of substituted thioanisoles. nih.govnih.gov

The reactivity of bromobenzothiophene isomers can also differ significantly. For example, in electrophilic aromatic substitution reactions, the position of the incoming substituent is directed by the existing groups on the ring. The electronic effects of the fused thiophene ring and the bromine atom will influence the regioselectivity of such reactions differently in the 4-bromo and 5-bromo isomers. Generally, electrophilic attack on the benzo[b]thiophene ring system tends to occur at the C2 or C3 positions of the thiophene ring.

Furthermore, the position of the bromine atom can affect the outcome of metal-halogen exchange reactions. In a study involving lithiation of brominated benzo[b]thiophenes, it was observed that when this compound was used, the reaction selectively occurred at the 2-position, leaving the 5-bromo group intact for subsequent reactions. nih.gov However, with 3-bromobenzo[b]thiophene, a mixture of products resulting from lithiation at different positions was obtained. nih.gov This highlights the subtle yet critical influence of isomerism on reactivity.

The physical properties and intermolecular interactions can also be affected by the bromine position. Studies on other aromatic systems, like brominated phenanthrene (B1679779) derivatives, have shown that the position of the bromine substituent can dramatically alter self-assembly behaviors due to different intermolecular interactions such as halogen bonding and hydrogen bonding. rsc.org Similar effects can be anticipated for bromobenzothiophene isomers, which could be relevant for their application in materials science.

Emerging Research Directions and Future Prospects for 5 Bromobenzo B Thiophene

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of 5-bromobenzo[b]thiophene (B107969) and its derivatives is undergoing a significant transformation, driven by the principles of green chemistry. These new methods aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Key green synthetic strategies include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate reaction rates, often leading to dramatically reduced reaction times and increased yields compared to conventional heating methods. rsc.orgresearchgate.netbeilstein-journals.org For instance, the synthesis of various benzothiophene (B83047) scaffolds has been achieved in minutes rather than hours, with improved purity of the final products. rsc.orgacs.org

Flow Chemistry: Continuous flow processes offer superior control over reaction parameters such as temperature, pressure, and mixing, which enhances safety and scalability. springerprofessional.deresearchgate.net This technology enables the efficient production of heterocyclic compounds, including benzothiophenes, with higher yields and cleaner reaction profiles, making it a promising approach for industrial-scale synthesis. springerprofessional.deuc.ptbohrium.com

Transition-Metal-Free Reactions: To circumvent the cost and toxicity associated with heavy metal catalysts, researchers have developed transition-metal-free pathways. organic-chemistry.org One such approach involves the use of potassium sulfide (B99878) with o-halovinylbenzenes to produce various benzothiophenes in high yields. organic-chemistry.orgorganic-chemistry.org Another green method employs sodium halides as a source of electrophilic halogens in a process that works at room temperature and tolerates moisture and air. nih.gov

Aqueous Media Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. Recent studies have demonstrated the feasibility of gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles in aqueous micellar media, presenting a sustainable route to benzothiophene heterocycles. calstate.edu

Table 1: Comparison of Green Synthesis Methods for Benzothiophene Derivatives
MethodKey AdvantagesTypical Reaction TimeCatalyst/ConditionsReference
Microwave-Assisted SynthesisRapid heating, shorter reaction times, higher yields, fewer side reactionsMinutesSolvent-free or minimal solvent rsc.orgresearchgate.net
Flow ChemistryEnhanced safety, scalability, precise control, improved yieldsContinuousMicroreactors, controlled reagent mixing springerprofessional.deresearchgate.net
Transition-Metal-Free SynthesisAvoids costly and toxic metal catalysts, environmentally benignVariesPotassium sulfide, sodium halides organic-chemistry.orgnih.gov
Aqueous Micellar MediaUses water as a solvent, sustainableVariesGold(I) catalyst, surfactants calstate.edu

Advanced Applications in Niche Materials Science Fields

The unique electronic properties of the benzo[b]thiophene core, modified by the presence of the bromine atom, make this compound a valuable component in various materials science applications.

Organic Electronics: Benzothiophene derivatives are integral to the development of organic semiconductors. rsc.org They are used as building blocks for materials in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). nbinno.comresearchgate.netbeilstein-journals.org The ability to tune the electronic properties through substitution on the benzothiophene ring allows for the creation of materials with high charge carrier mobility and thermal stability. researchgate.net

Photovoltaics: In the realm of organic solar cells, benzothiophene-based chromophores are being designed to improve photovoltaic efficiency. Computational studies have shown that incorporating the benzothiophene ring can reduce the band gap and enhance the optoelectronic properties of materials, making them promising candidates for solar energy applications. rsc.org

Covalent Organic Frameworks (COFs): Benzothiophene units are being integrated into COFs, which are crystalline porous polymers with potential applications in catalysis and materials separation. rsc.org A recent study demonstrated the synthesis of benzothiophene-based COFs for the electrosynthesis of hydrogen peroxide, where the conjugated structure played a critical role in the material's selectivity. rsc.org

Thermal Management Materials: The thermal conductivity of organic materials is crucial for the performance and longevity of electronic devices. Research on benzothieno-benzothiophene derivatives has shown significant out-of-plane thermal conductivity at the nanoscale, suggesting their potential use in managing heat in compact electronic systems. rsc.orgrsc.org

Synergistic Integration with Nanotechnology and Supramolecular Chemistry

The fusion of this compound chemistry with nanotechnology and supramolecular chemistry is paving the way for novel functional materials and systems. The compound's planar structure and potential for π-π stacking interactions make it an ideal candidate for constructing organized molecular assemblies. cymitquimica.com

Research in this area is focused on:

Self-Assembled Nanostructures: Thiophene-based oligomers and polymers can self-assemble into well-defined nanostructures like nanoparticles and nanofibers. core.ac.uk These materials have potential applications in biophotonics and organic electronics.

Nanoscale Devices: The thermal properties of thin films made from benzothiophene derivatives are being studied at the nanoscale. rsc.orgrsc.org This research is fundamental to integrating these materials into nanoscale electronic devices where heat dissipation is a critical factor.

Covalent Organic Frameworks (COFs): As mentioned earlier, COFs are a prime example of supramolecular chemistry, where molecular building blocks are linked by strong covalent bonds to form ordered, porous structures. Benzothiophene-based COFs have demonstrated functionality in electrocatalysis, highlighting the potential of integrating this heterocycle into larger, functional supramolecular systems. rsc.org

Computational Materials Design Leveraging this compound Substructures

In silico methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the properties and guiding the design of new materials based on the this compound scaffold. scienceopen.commdpi.com These computational approaches allow researchers to screen potential candidates and understand structure-property relationships before engaging in laborious and costly synthesis.

Key findings from computational studies include:

Electronic Property Tuning: DFT calculations have been used to investigate how bromination affects the electronic properties of dibenzothiophene (B1670422) isomers. Such studies reveal that bromine substitution can narrow the bandgap and result in remarkably low reorganization energies, which are desirable for efficient charge transport in organic electronic applications. nih.gov

Designing for Photovoltaics: Quantum chemical calculations are employed to design and evaluate benzothiophene-based chromophores for organic solar cells. These studies help predict key parameters like light absorption, molecular orbital energy levels, and open-circuit voltage, accelerating the discovery of more efficient photovoltaic materials. rsc.org

Predicting Reactivity and Stability: Computational methods are used to analyze the chemical reactivity and stability of new benzothiophene derivatives. rroij.comresearchgate.net By calculating parameters such as HOMO-LUMO energy gaps and molecular electrostatic potential, scientists can identify promising drug candidates or materials with desired electronic characteristics. rroij.comnih.gov

Table 2: Predicted Electronic Properties of Brominated Dibenzothiophene (DBT) Isomers from DFT Studies
CompoundHole Reorganization Energy (eV)Electron Reorganization Energy (eV)Predicted Absorption Wavelength (nm)Reference
4BDBF0.229-- nih.gov
3BDBF-0.226- nih.gov
3BDBT-0.254- nih.gov
2BDBT--315.35 nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromobenzo[B]thiophene, and how can reaction conditions be optimized?

  • Methodology :

  • Bromination : React benzo[b]thiophene derivatives with bromine (Br₂) in chloroform (CHCl₃) at room temperature, followed by overnight stirring. Purify via flash chromatography (hexane/ethyl acetate gradients) .
  • Electrophilic Substitution : Use iodine(III)-based reagents (e.g., PFPI) for regioselective bromination. Optimize solvent (e.g., DCM) and temperature (e.g., 40°C) to improve yield and minimize by-products .
  • Characterization : Confirm purity via ¹H/¹³C-NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and HRMS (exact mass: 227.12 g/mol) .

Q. How do substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/water (3:1). The bromine atom at position 5 acts as a leaving group, enabling bond formation with aryl/heteroaryl systems .
  • Steric Effects : Bulky substituents (e.g., methyl at position 7) reduce coupling efficiency by ~15% compared to unsubstituted analogs. Optimize base (e.g., K₂CO₃) and reaction time (12–24 hrs) to mitigate steric hindrance .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodology :

  • NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and confirm bromine substitution via coupling patterns (e.g., doublets for para-bromine) .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ions (e.g., [M+H]⁺ at m/z 228.03) and isotopic patterns (¹⁹Br/⁸¹Br ratio) .
  • XRD : Resolve crystal structures to confirm regiochemistry, particularly in fused-ring systems (e.g., dibenzothiophene derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields when using different brominating agents?

  • Methodology :

  • Comparative Analysis : Bromine (Br₂) in CHCl₃ yields 75–85% purity but requires rigorous quenching (Na₂S₂O₃) to remove excess Br₂. PFPI reagents offer higher regioselectivity (>90%) but lower atom economy .
  • By-Product Identification : Use GC-MS to detect dibrominated by-products (e.g., 5,7-dibromo derivatives) and adjust stoichiometry (1:1.05 substrate:Br₂ ratio) .

Q. What safety protocols are essential for handling this compound derivatives with genotoxicity risks?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/oral exposure. Avoid aerosolization during synthesis .
  • Waste Management : Neutralize brominated waste with 10% NaHCO₃ before disposal. Store compounds in amber vials at 4°C to prevent degradation .

Q. How can computational methods predict the electronic properties of this compound for catalytic applications?

  • Methodology :

  • DFT Calculations : Optimize geometries at the MP2/6-311G** level to determine HOMO-LUMO gaps (~4.2 eV). Sulfur atoms in thiophene rings enhance charge transfer in COFs for oxygen reduction reactions (ORR) .
  • Adsorption Studies : Simulate interactions with phyllosilicate surfaces (e.g., pyrophyllite) to model catalytic behavior in heterogeneous systems .

Q. What strategies improve the design of thiophene-based covalent organic frameworks (COFs) for electrocatalysis?

  • Methodology :

  • Linker Design : Integrate this compound as a building block via Sonogashira coupling to create π-conjugated networks. Use Knoevenagel condensation for imine-linked COFs .
  • Active Site Engineering : DFT reveals sulfur atoms in thiophene rings serve as ORR-active centers. Enhance activity by doping with nitrogen-rich linkers (e.g., triazine units) .

Q. How should researchers apply statistical methods to validate reproducibility in multi-step syntheses?

  • Methodology :

  • False Discovery Rate (FDR) Control : Use the Benjamini-Hochberg procedure (α = 0.05) to adjust p-values in high-throughput screening of reaction conditions .
  • Lasso Regression : Identify critical variables (e.g., temperature, catalyst loading) impacting yield. Exclude non-significant factors (e.g., stirring speed) to streamline optimization .

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